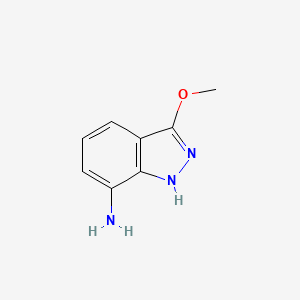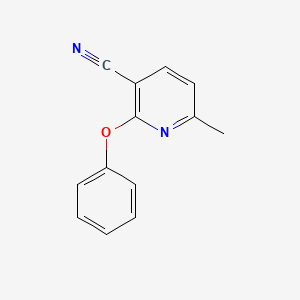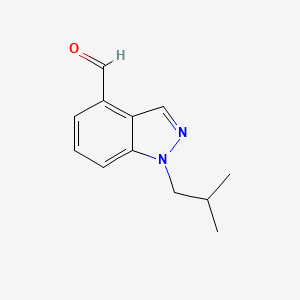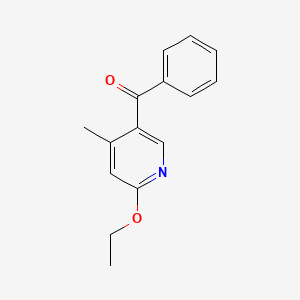![molecular formula C9H9NS B13011090 5,6-Dimethylbenzo[d]isothiazole](/img/structure/B13011090.png)
5,6-Dimethylbenzo[d]isothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethylbenzo[d]isothiazole is a heterocyclic compound that belongs to the class of isothiazoles. This compound features a benzene ring fused to an isothiazole ring, with two methyl groups attached at the 5 and 6 positions of the benzene ring. Isothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylbenzo[d]isothiazole can be achieved through several methods. One common approach involves the cyclization of 2-aminothiophenol derivatives with appropriate reagents. For instance, the reaction of 2-amino-4,5-dimethylthiophenol with sulfur and an oxidizing agent can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylbenzo[d]isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted isothiazoles .
Scientific Research Applications
5,6-Dimethylbenzo[d]isothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Dimethylbenzo[d]isothiazole involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, it has been shown to inhibit the activity of certain kinases and proteases, which are involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isothiazole: Lacks the methyl groups at the 5 and 6 positions.
Benzo[c]isothiazole: Has a different fusion pattern of the benzene and isothiazole rings.
Isothiazole: Does not have the fused benzene ring.
Uniqueness
5,6-Dimethylbenzo[d]isothiazole is unique due to the presence of the two methyl groups, which can influence its chemical reactivity and biological activity. These methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with biological targets .
Properties
Molecular Formula |
C9H9NS |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
5,6-dimethyl-1,2-benzothiazole |
InChI |
InChI=1S/C9H9NS/c1-6-3-8-5-10-11-9(8)4-7(6)2/h3-5H,1-2H3 |
InChI Key |
CUASUTTWKOZQPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)SN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine](/img/structure/B13011020.png)



![5-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one](/img/structure/B13011042.png)



![(1S,3R,5R)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13011066.png)

